3-(butanoylamino)-N-(4-butylphenyl)benzamide
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Overview
Description
3-(butanoylamino)-N-(4-butylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure, which is substituted with a butanoylamino group and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-(4-butylphenyl)benzamide typically involves the reaction of 4-butylphenylamine with butanoyl chloride to form the intermediate 4-butylphenylbutanamide. This intermediate is then reacted with 3-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-(4-butylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(butanoylamino)-N-(4-butylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-(4-butylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(butanoylamino)-N-(4-butylphenyl)benzamide include other benzamide derivatives and amides with similar structural features. Examples include:
- 4-tert-Butylphenol
- N-(4-butylphenyl)benzamide
- 3-(butanoylamino)benzamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both butanoylamino and butylphenyl groups.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(4-butylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-5-8-16-11-13-18(14-12-16)23-21(25)17-9-6-10-19(15-17)22-20(24)7-4-2/h6,9-15H,3-5,7-8H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
UBENMCCRVORZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC |
Origin of Product |
United States |
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